ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

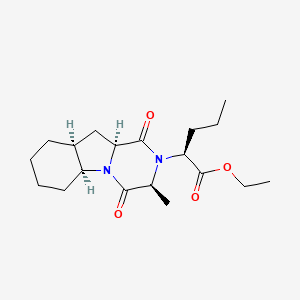

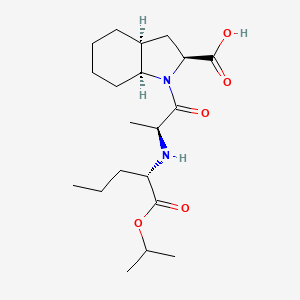

“ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH”, also known as Abz-AFAFDVY(NO₂)D, is a fluorogenic (FRET) substrate for endoproteinase AspN . This enzyme is an Asp-specific protease found in Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 1258.31 . It is soluble in DMSO .Applications De Recherche Scientifique

Nanomedicine and Drug Delivery

Peptides with the Phe-Phe motif, such as the one in your query, have been found to self-assemble into nanostructures and hydrogels . These structures have a range of applications in nanomedicine, including drug delivery . The self-assembled nanostructures can encapsulate drugs and deliver them to specific locations in the body, improving the efficiency and specificity of treatment .

Biomaterials

The self-assembled nanostructures formed by peptides with the Phe-Phe motif can also be used as biomaterials . These materials can be used in a variety of medical applications, such as tissue engineering, wound healing, and as scaffolds for cell growth .

Therapeutic Paradigms

The nanostructures formed by these peptides have also been explored for new therapeutic paradigms . This includes the development of new treatment methods and strategies, potentially leading to more effective and personalized medical treatments .

Memory Enhancement

A tetrapeptide, Ala-Phe-Phe-Pro (AFFP), which is a synthetic analogue of a memory-enhancing peptide derived from Antarctic krill, has been found to prevent memory disorder by balancing lipid metabolism in the brains of mice . This suggests that peptides like the one in your query could potentially be used in treatments for memory impairment disorders .

Neuroprotection

The same study also found that the tetrapeptide AFFP had neuroprotective effects . It reduced oxidative stress and controlled lipid metabolism in the brains of mice with memory impairment caused by scopolamine . This suggests that similar peptides could potentially be used for neuroprotection in various neurological disorders .

Antioxidant Properties

The tetrapeptide AFFP was found to have antioxidant properties . It enhanced superoxide dismutase activity and reduced malondialdehyde levels in mice serum, thereby decreasing reactive oxygen species level in the mice hippocampus . This suggests that similar peptides could potentially be used as antioxidants in various applications .

Mécanisme D'action

- The primary targets of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH are Asp-specific proteases . These enzymes include endoproteinase AspN from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .

Target of Action

Mode of Action

Propriétés

| { "Design of the Synthesis Pathway": "The compound ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can be synthesized using solid phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-ABZ resin", "Fmoc-Ala-OH", "Fmoc-Phe-OH", "Fmoc-Asp-OH", "Fmoc-Val-OH", "Fmoc-3-nitro-Tyr-OH", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "Anhydrous ether" ], "Reaction": [ "1. Deprotection of Fmoc group: Fmoc-ABZ resin is treated with 20% piperidine in DMF to remove the Fmoc protecting group.", "2. Coupling of Fmoc-Ala-OH: Fmoc-Ala-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "3. Coupling of Fmoc-Phe-OH: Fmoc-Phe-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "4. Coupling of Fmoc-Asp-OH: Fmoc-Asp-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "5. Coupling of Fmoc-Val-OH: Fmoc-Val-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "6. Coupling of Fmoc-3-nitro-Tyr-OH: Fmoc-3-nitro-Tyr-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "7. Cleavage of the peptide from the resin: The peptide is cleaved from the resin using a mixture of TFA, anisole, and water. The peptide is precipitated with anhydrous ether.", "8. Purification of the peptide: The crude peptide is purified using HPLC to obtain the final product ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH." ] } | |

Numéro CAS |

143147-74-4 |

Nom du produit |

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH |

Formule moléculaire |

C62H71N11O18 |

Poids moléculaire |

1258.309 |

InChI |

InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

Clé InChI |

PFEQHJCFRHQYSA-PTADSWQXSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)